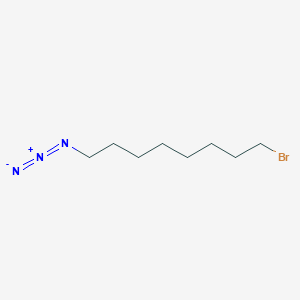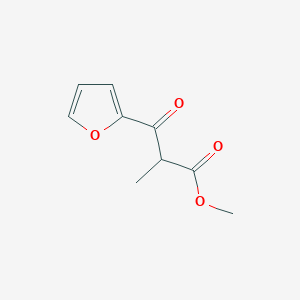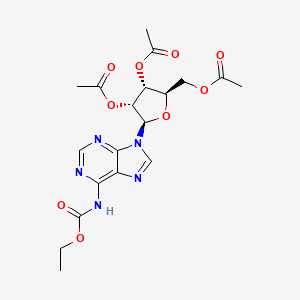
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. It is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3,3-pentafluoropropanol in the presence of a carbonate source. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the carbonate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 2,2,3,3,3-pentafluoropropanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted carbonates, alcohols, and other fluorinated derivatives .
Scientific Research Applications
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and probes for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity. Additionally, its chemical stability and resistance to degradation make it suitable for use in harsh environments .
Comparison with Similar Compounds
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate can be compared with other similar fluorinated compounds, such as:
Bis(hexafluoroisopropyl) carbonate: Similar in structure but with two hexafluoroisopropyl groups instead of one hexafluoroisopropyl and one pentafluoropropyl group.
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Contains an ethyl group instead of a hexafluoroisopropyl group.
Methyl 2,2,3,3,3-pentafluoropropyl ether: An ether derivative with a similar pentafluoropropyl group.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H3F11O3 |
|---|---|
Molecular Weight |
344.08 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C7H3F11O3/c8-4(9,7(16,17)18)1-20-3(19)21-2(5(10,11)12)6(13,14)15/h2H,1H2 |
InChI Key |
JJBHDKIWTXGOSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)






